molecular formula C10H8F4O2 B1390444 3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-39-8

3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1390444
M. Wt: 236.16 g/mol
InChI Key: AGDPEKNRXANVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” is 236.17 . The InChI code is 1S/C10H8F4O2/c11-7-2-3-8 (10 (12,13)14)6 (5-7)1-4-9 (15)16/h2-3,5H,1,4H2, (H,15,16) .


Physical And Chemical Properties Analysis

“3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” is a solid-powder substance . It has a boiling point of 61-64°C .

Scientific Research Applications

“3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-39-8 . It’s a solid powder with a molecular weight of 236.17 .

The compound is a derivative of benzoic acid, featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s used in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

In terms of safety, it has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Fluorine-containing compounds, including those with trifluoromethyl groups, are often used in pharmaceuticals. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and modify their physicochemical properties .

  • Pharmaceuticals

    • Trifluoromethyl-containing compounds, including “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid”, are often used in the synthesis of active pharmaceutical ingredients (APIs) . They can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and modify their physicochemical properties .
    • For example, a compound named (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid”, are used in the agrochemical industry . They are used in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Chemical Synthesis

    • “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” and similar compounds can be used as reactants in various chemical reactions .
    • For example, they can be used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
  • Synthesis of Biologically Active Molecules

    • “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” and similar compounds can be used as reactants in various chemical reactions to synthesize biologically active molecules .
    • These reactions include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
  • Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

    • Compounds similar to “3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid” have been used in the preparation of inhibitors of kinesin spindle protein (KSP) .
    • KSP inhibitors have potential use as antitumor agents .
  • Development of New Drugs

    • Trifluoromethyl group-containing drugs have been extensively studied and developed over the past 20 years .
    • The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs .
    • For example, a compound named (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDPEKNRXANVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 2
Reactant of Route 2
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 3
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 4
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 5
Reactant of Route 5
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 6
Reactant of Route 6
3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.